Dichloroglyoxime molecular weight and formula
Dichloroglyoxime molecular weight and formula
Characterization, Synthetic Architectures, and Heterocyclic Utility
Executive Summary
Dichloroglyoxime (DCGO), chemically defined as
Part 1: Physicochemical Characterization[1]
DCGO exists primarily as the anti- (E,E) isomer, a configuration that dictates its stability and reactivity in cyclization reactions. Accurate molecular weight determination is essential for stoichiometric precision in the synthesis of derivative heterocycles.
Table 1: Core Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | Also: Dichloroglyoxime | |
| CAS Registry | 2038-44-0 | |
| Molecular Formula | ||
| Molecular Weight | 156.95 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999) |
| Appearance | White to pale orange crystalline powder | Coloration often indicates trace oxidation products |
| Melting Point | 200–204 °C (Decomposes) | Warning: Rapid heating may induce energetic decomposition |
| Solubility | Soluble in Ethanol, Methanol, DMF | Sparingly soluble in water; insoluble in non-polar alkanes |
| pKa | ~3.45 (Predicted) | Acidic protons on oxime hydroxyls facilitate metal chelation |
Part 2: Synthetic Architectures
The synthesis of DCGO has evolved from hazardous elemental chlorine routes to safer, bench-stable reagents. Two primary methodologies are presented: the Traditional Industrial Route (high throughput, high hazard) and the Modern Laboratory Route (lower hazard, high purity).
Method A: The N-Chlorosuccinimide (NCS) Protocol (Recommended)
Rationale: This method avoids the use of toxic chlorine gas, utilizing NCS as a controllable source of electrophilic chlorine. It is preferred for pharmaceutical research scales.
Protocol:
-
Reagent Preparation: Dissolve Glyoxime (1.0 eq) in Dimethylformamide (DMF).
-
Chlorination: Cool solution to 0°C. Slowly add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 60 minutes.
-
Mechanistic Note: The slow addition prevents thermal runaway and over-chlorination.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The DCGO precipitates as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol/water.
Method B: The Elemental Chlorine Route (Industrial)
Rationale: Direct chlorination is atom-economical but requires specialized gas handling equipment.
Protocol:
-
Solvation: Suspend Glyoxime in Ethanol at -20°C.
-
Gas Injection: Bubble dry
gas through the suspension. -
Monitoring: The reaction proceeds via a monochloro-intermediate.[3] Completion is marked by the dissolution of the suspension followed by precipitation of the dichloro-product.
Visualization: Synthetic Workflow & Mechanism
The following diagram illustrates the NCS-mediated pathway, highlighting the critical intermediate steps.
Figure 1: Stepwise Synthesis of Dichloroglyoxime via NCS Chlorination. The pathway proceeds through a monochlorinated intermediate before achieving the final dichloro-substitution.[3]
Part 3: Applications in Heterocyclic Chemistry[8]
DCGO is not merely an endpoint; it is a scaffold for "Click Chemistry" precursors and NO-donating pharmacophores.
Furoxan Synthesis (NO Donors)
The primary utility of DCGO in drug discovery is its conversion to 3,4-substituted furoxans .
-
Mechanism: Under basic conditions (e.g.,
), DCGO undergoes dehydrochlorination and intramolecular cyclization. -
Therapeutic Relevance: Furoxans release Nitric Oxide (NO) under physiological conditions (thiol-mediated), making them potent vasodilators and anti-biofilm agents.
Metal Chelation & Analytical Chemistry
The oxime protons (
-
Structural Feature: The
-dihydroxy motif acts as a bidentate ligand, forming a stable 5-membered chelate ring.
Visualization: Reactivity Pathways
Figure 2: Divergent Reactivity of Dichloroglyoxime. The compound serves as a precursor for cyclization (furoxans), substitution (aminoglyoximes), or coordination (metal complexes).
Part 4: Analytical Validation Protocols
To ensure scientific integrity, the synthesized DCGO must be validated using the following self-consistent analytical checks.
-
Infrared Spectroscopy (FT-IR):
-
Diagnostic Bands: Look for the broad
stretch ( ), the stretch ( ), and the distinct stretch ( ). -
Pass Criteria: Absence of
peak (indicates no hydrolysis to glyoxal).
-
-
Proton NMR (
-NMR):-
Solvent: DMSO-
. -
Spectrum: A single singlet peak around
ppm corresponding to the oxime protons. -
Pass Criteria: Absence of alkyl protons (confirms purity from solvent or starting material).
-
-
Melting Point Analysis:
-
Target: 200–204 °C.
-
Note: The compound decomposes upon melting. A sharp transition indicates high purity; a broad range (>5°C) indicates incomplete chlorination (monochloroglyoxime contamination).
-
Part 5: Safety & Handling
Hazard Classification: Irritant, Potential Energetic Precursor.
-
Thermal Stability: DCGO is a precursor to high-energy materials. Avoid grinding dry material or subjecting it to temperatures >180°C.
-
Toxicity: Chlorinated oximes are potent skin irritants and potential vesicants. All handling must occur in a fume hood with nitrile gloves.
-
Storage: Store at 2–8°C under inert gas (
). Moisture sensitivity can lead to hydrolysis, releasing .
References
-
Fakhraian, H., & Nassimi, A. (2023).[3] Reinvestigating the Preparation of Glyoxime and Its Chlorination by a Slight Overpressure of Chlorine Gas to Prepare Dichloroglyoxime. Organic Preparations and Procedures International.
-
BenchChem. (n.d.). Dichloroglyoxime (CAS 2038-44-0) Technical Data and Applications.
-
Biosynth. (n.d.). Dichloroglyoxime - Antimicrobial and Reagent Properties.[1][4]
-
National Institutes of Health (NIH). (2016). Reaction Mechanism of Furoxan Formation from Glyoxime Derivatives. PubMed.[5][6]
-
ChemicalBook. (2025).[7] Dichloroglyoxime Product Standards and Industrial Applications.
Sources
- 1. chembk.com [chembk.com]
- 2. Dichloroglyoxime|2038-44-0|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
